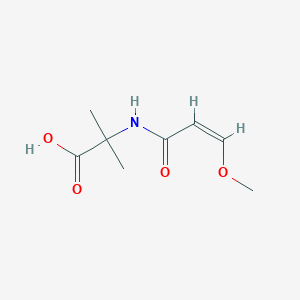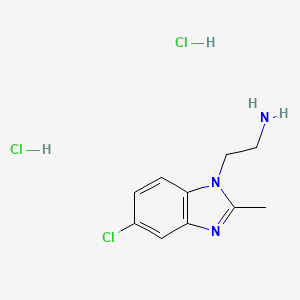
5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C10H12BrFN2O and a molecular weight of 275.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . This indicates the presence of a bromine atom at the 5th position, a fluorine atom at the 4th position, and a morpholin-4-yl group at the 2nd position on the aniline ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The melting point is between 137-139 degrees Celsius .Scientific Research Applications
Synthesis and Antimicrobial Activities
5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline, as part of various chemical derivatives, has been researched extensively for its potential in synthesizing compounds with antimicrobial properties. For instance, the synthesis of linezolid-like molecules, where a similar structure (3-Fluoro-4-(morpholin-4-yl)aniline) was involved, demonstrated good antitubercular activities. This research highlights the significance of such compounds in the development of antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Cytotoxic and Genotoxic Effects
The compound's derivatives have been tested for cytotoxic effects, demonstrating their potential in inhibiting the growth of tumor cell lines such as HeLa, B16, and L1210. Some derivatives, particularly those substituted with morpholine group, have shown to induce necrosis in tumor cells and exhibited antiprotease effect, which could be relevant for their anticancer properties (Jantová et al., 2001).
Chemoselective Functionalization
The compound has also been a focus in studies related to chemoselective functionalization. For instance, 5-bromo-2-chloro-3-fluoropyridine, a compound structurally similar to this compound, was used to explore selective substitution reactions under different conditions, providing insights into the chemoselectivity of such compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Quinazoline and Fused Isoindolinone Scaffolds
Moreover, the compound's derivatives have been involved in the synthesis of quinazoline and fused isoindolinone scaffolds, showcasing the versatility of such compounds in creating various molecular structures with potential pharmaceutical applications (Wu et al., 2021).
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin, and may cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-4-fluoro-2-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXEJKFBTVMQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2N)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

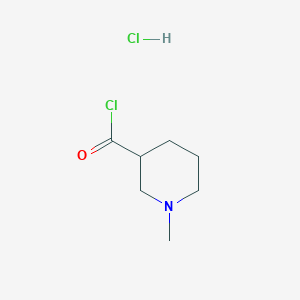
![4-[3-(2,4-Dimethylphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2417922.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2417926.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2417929.png)
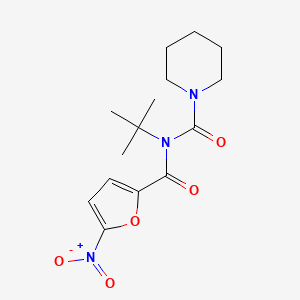

![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
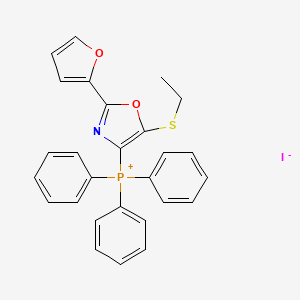
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)
